molecular formula C14H5F17O B8468149 4-Heptadecafluorooctyl-phenol CAS No. 80804-82-6

4-Heptadecafluorooctyl-phenol

Cat. No. B8468149
CAS RN: 80804-82-6
M. Wt: 512.16 g/mol
InChI Key: NFBMVXZEDAQQOH-UHFFFAOYSA-N
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Description

4-Heptadecafluorooctyl-phenol is a useful research compound. Its molecular formula is C14H5F17O and its molecular weight is 512.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Heptadecafluorooctyl-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Heptadecafluorooctyl-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

80804-82-6

Product Name

4-Heptadecafluorooctyl-phenol

Molecular Formula

C14H5F17O

Molecular Weight

512.16 g/mol

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenol

InChI

InChI=1S/C14H5F17O/c15-7(16,5-1-3-6(32)4-2-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4,32H

InChI Key

NFBMVXZEDAQQOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of acetic acid 4-iodo-phenyl ester (9 gm, 0.0366 mol) in anhydrous DMSO (75 mL) was added copper powder (5.8 g, 0.091 mol), perfluorooctyl iodide (25 g, 0.046 mol) and iodine (130 mg). The reaction mixture was heated to 105° C. for 18 hr, cooled, combined with 100 ml water and 50 ml ether and filtered to remove insoluble copper salts. The organic and aqueous layers in the filtrate were separated, and the aqueous layer extracted twice with ether (2×100 mL). The combined organics were washed with water and brine, dried over MgSO4, and concentrated. To a solution of the crude product in 50 mL methanol was added 1.5 mL 10N HCl. The mixture was refluxed on a steam bath for 1 hr to hydrolyze the acetate completely to the phenol. After cooling to room temperature, the reaction mixture was poured into a separatory funnel containing 100 mL water, and extracted with ether (3×75 mL). The combined organics were washed with water and brine and dried over MgSO4. Recrystallization of the crude concentrate gave 12.5 g of the phenol at 99% purity by HPLC as a waxy solid mp 63-68° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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